- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555

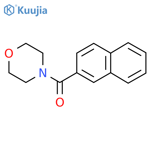

Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)

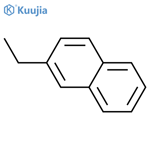

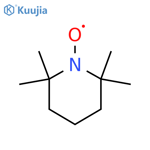

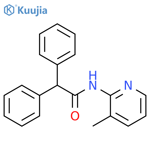

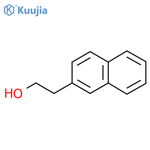

1228377-92-1 structure

Nome do Produto:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

N.o CAS:1228377-92-1

MF:C16H15NO3

MW:269.295204401016

CID:5599977

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione

- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-

-

- Inchi: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2

- Chave InChI: MROADJBMULNWBV-UHFFFAOYSA-N

- SMILES: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Método de produção

Método de produção 1

Condições de reacção

1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C

Referência

Método de produção 2

Condições de reacção

1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

1.2S:THF, 0°C → rt; 3 h, rt

2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm

Referência

- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278

Método de produção 3

Condições de reacção

1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C

Referência

- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172

Método de produção 4

Condições de reacção

1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt

Referência

- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453

Método de produção 5

Condições de reacção

1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa

Referência

- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922

Método de produção 6

Condições de reacção

1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt

1.2R:Na2S2O3, S:H2O, rt

1.2R:Na2S2O3, S:H2O, rt

Referência

- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507

Método de produção 7

Condições de reacção

1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referência

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Método de produção 8

Condições de reacção

1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C

Referência

- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

Método de produção 9

Condições de reacção

1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt

Referência

- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913

Método de produção 10

Condições de reacção

1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C

3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt

Referência

- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

Método de produção 11

Condições de reacção

1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C

Referência

- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379

Método de produção 12

Condições de reacção

1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C

Referência

- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391

Método de produção 13

Condições de reacção

1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

1.2R:Et3N, cooled; 1 h, rt

1.3R:H2O

Referência

- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267

Método de produção 14

Condições de reacção

1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm

2.2S:MeCN, 3 h, 20-25°C

Referência

- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264

Método de produção 15

Condições de reacção

1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C

Referência

- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials

- Tempo

- 1-naphthalen-2-ylpropan-1-one

- 2-Ethylnaphthalene

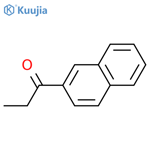

- 2'-Acetonaphthone

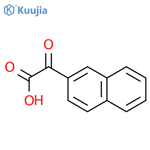

- 2-(naphthalen-2-yl)-2-oxoacetic acid

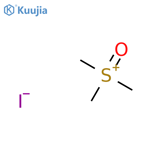

- Trimethylsulfoxonium iodide

- 2-Naphthylacetic acid

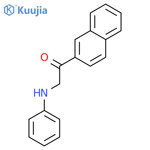

- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-

- 2-Naphthalene Ethanol

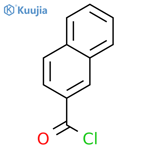

- 2-naphthoyl chloride

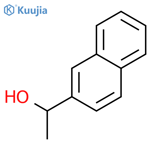

- 1-(Naphthalen-2-yl)ethanol

- 2-Naphthalenepropanoicacid, b-oxo-, ethyl ester

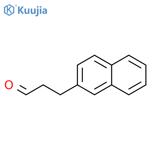

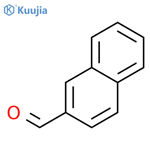

- 3-(naphthalen-2-yl)propanal

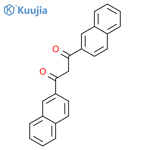

- 1,3-di(naphthalen-2-yl)propane-1,3-dione

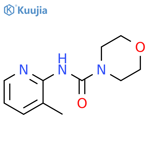

- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide

- 2-Naphthaleneacetamide, N-2-pyridinyl-

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products

- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)

- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)

- Naphthalene-2-carbaldehyde (66-99-9)

- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)

- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)

1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Literatura Relacionada

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

5. Book reviews

1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-) Produtos relacionados

- 2228094-96-8(tert-butyl 4-(3-amino-4-methoxy-2-methyl-4-oxobutan-2-yl)-1H-imidazole-1-carboxylate)

- 2228525-89-9(2-(4,6-dichloropyrimidin-5-yl)cyclopropylmethanamine)

- 2248292-97-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-ethyl-3-methylfuran-2-carboxylate)

- 1804655-44-4(6-Chloro-3-(chloromethyl)-2-(difluoromethyl)pyridine-4-carboxylic acid)

- 1028184-48-6(Fluorobenzene-13C6)

- 1219828-25-7(4-[(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-1,3-thiazol-2-amine)

- 2098067-37-7(Azetidin-3-yl(6-(hydroxymethyl)indolin-1-yl)methanone)

- 899991-23-2(5-ethyl-2-{(3-fluorophenyl)methylsulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one)

- 1508076-35-4(3-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutanoic acid)

- 1396891-54-5(3-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-1-(2-phenoxyethyl)urea)

Fornecedores recomendados

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

BIOOKE MICROELECTRONICS CO.,LTD

Membro Ouro

CN Fornecedor

Reagente

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel